molecular formula C11H8ClFN2 B12838718 5-(4-Chloro-3-fluorophenyl)-2-pyridinamine

5-(4-Chloro-3-fluorophenyl)-2-pyridinamine

Cat. No.: B12838718
M. Wt: 222.64 g/mol
InChI Key: RYUSVKFJVSGWTC-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-fluorophenyl)-2-pyridinamine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a 4-chloro-3-fluorophenyl group, making it a valuable candidate for research in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-fluorophenyl)-2-pyridinamine typically involves the reaction of 4-chloro-3-fluoroaniline with pyridine derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of 4-chloro-3-fluorophenylboronic acid with a pyridine derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of scalable reaction conditions, such as continuous flow reactors, to maintain consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-fluorophenyl)-2-pyridinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyridine compounds .

Scientific Research Applications

5-(4-Chloro-3-fluorophenyl)-2-pyridinamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-fluorophenyl)-2-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid
  • 4-Chloro-3-fluorophenylboronic acid

Uniqueness

5-(4-Chloro-3-fluorophenyl)-2-pyridinamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C11H8ClFN2

Molecular Weight

222.64 g/mol

IUPAC Name

5-(4-chloro-3-fluorophenyl)pyridin-2-amine

InChI

InChI=1S/C11H8ClFN2/c12-9-3-1-7(5-10(9)13)8-2-4-11(14)15-6-8/h1-6H,(H2,14,15)

InChI Key

RYUSVKFJVSGWTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(C=C2)N)F)Cl

Origin of Product

United States

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